![molecular formula C8H18O2Si B12287062 Acetaldehyde, 2-[(triethylsilyl)oxy]- CAS No. 252564-68-4](/img/structure/B12287062.png)
Acetaldehyde, 2-[(triethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, 2-[(triethylsilyl)oxy]-: is an organic compound with the molecular formula C8H18O2Si . It is a derivative of acetaldehyde where the hydrogen atom of the hydroxyl group is replaced by a triethylsilyl group. This modification imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]- typically involves the reaction of acetaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: While specific industrial production methods for Acetaldehyde, 2-[(triethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetaldehyde, 2-[(triethylsilyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
Chemistry: Acetaldehyde, 2-[(triethylsilyl)oxy]- is used as a protecting group for aldehydes in organic synthesis. It helps in preventing unwanted reactions at the aldehyde functional group during multi-step synthesis .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect aldehyde groups makes it valuable in the preparation of complex organic molecules .
Industry: In the industrial sector, Acetaldehyde, 2-[(triethylsilyl)oxy]- is employed in the production of specialty chemicals and intermediates. It is also used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of Acetaldehyde, 2-[(triethylsilyl)oxy]- primarily involves its role as a protecting group. The triethylsilyl group stabilizes the aldehyde, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a silyl ether linkage, which is resistant to many chemical reagents and conditions .
Comparison with Similar Compounds
- Acetaldehyde, 2-[(trimethylsilyl)oxy]-
- Acetaldehyde, 2-[(tert-butyldimethylsilyl)oxy]-
- Acetaldehyde, 2-[(dimethylphenylsilyl)oxy]-
Comparison: Acetaldehyde, 2-[(triethylsilyl)oxy]- is unique due to the presence of the triethylsilyl group, which provides a balance between steric hindrance and stability. Compared to trimethylsilyl and tert-butyldimethylsilyl derivatives, the triethylsilyl group offers moderate steric protection while maintaining ease of removal under mild conditions .
Properties
CAS No. |
252564-68-4 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-triethylsilyloxyacetaldehyde |
InChI |
InChI=1S/C8H18O2Si/c1-4-11(5-2,6-3)10-8-7-9/h7H,4-6,8H2,1-3H3 |
InChI Key |
GMGSAOUDDRUPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
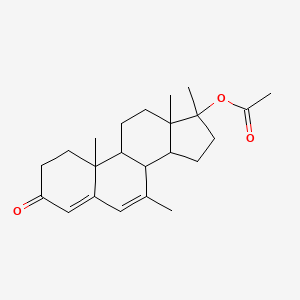
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)

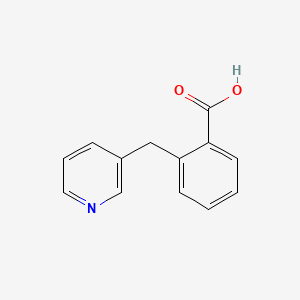

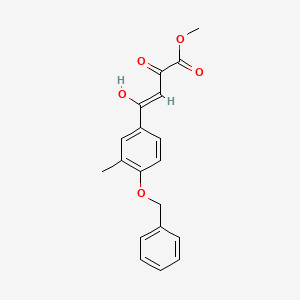
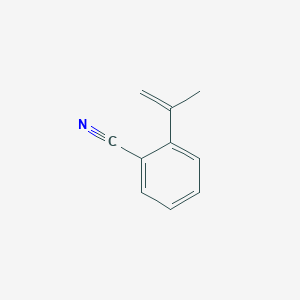


![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
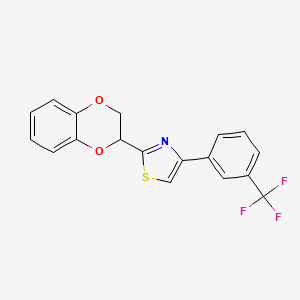
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
